

# Revolutionizing GSD-I Diagnosis: A Comparative Guide to Dried Blood Spot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GSD-1    |           |
| Cat. No.:            | B1192801 | Get Quote |

#### For Immediate Release

In the landscape of rare disease diagnostics, the shift towards less invasive and more accessible methods is paramount. For Glycogen Storage Disease Type I (GSD-I), a critical inherited metabolic disorder, the use of dried blood spots (DBS) for genetic diagnosis marks a significant advancement. This guide provides a comprehensive comparison of DBS-based diagnostic approaches with traditional methods, supported by experimental data, for researchers, scientists, and drug development professionals.

GSD-I, characterized by the deficiency of the glucose-6-phosphatase (G6Pase) enzyme, has traditionally been diagnosed through invasive liver biopsies to measure enzyme activity or through mutation analysis from venous blood samples.[1] The emergence of DBS technology presents a patient-centric alternative, simplifying sample collection and transport without compromising diagnostic potential for genetic screening.

## Performance Comparison: Dried Blood Spots vs. Traditional Methods

The primary application of DBS in GSD-I diagnosis is for the detection of specific genetic mutations. The performance of this method is highlighted by its ability to accurately differentiate between healthy individuals and those carrying GSD-I associated mutations.



| Parameter     | Dried Blood Spot<br>(DBS)                          | Venous Blood                                                         | Liver Biopsy                                 |
|---------------|----------------------------------------------------|----------------------------------------------------------------------|----------------------------------------------|
| Analyte       | Genomic DNA (for mutation analysis)                | Genomic DNA (for<br>mutation analysis),<br>G6Pase enzyme<br>activity | G6Pase enzyme<br>activity,<br>Histopathology |
| Primary Use   | Genetic screening for known mutations              | Confirmatory genetic testing, Enzymatic assays                       | Definitive enzymatic diagnosis               |
| Invasiveness  | Minimally invasive (heel or finger prick)          | Invasive<br>(venipuncture)                                           | Highly invasive (surgical procedure)         |
| Sample Volume | Small (a few drops)                                | Larger volume required                                               | Tissue sample required                       |
| Stability     | Stable at ambient temperature for extended periods | Requires refrigeration/freezing                                      | Requires immediate processing or freezing    |
| Transport     | Easy and cost-<br>effective                        | Requires specialized transport                                       | Requires specialized transport               |

# Experimental Data: Genetic Analysis from Dried Blood Spots

A key methodology for genetic analysis from DBS is the modified competitive oligonucleotide priming PCR (mCOP-PCR). This technique has been successfully employed to detect common mutations associated with GSD-Ia, such as the c.648G>T mutation in the G6PC gene, which is prevalent in East Asian populations.[2][3]

In a study by Kondo et al. (2021), the mCOP-PCR method was validated using 54 DBS samples (50 healthy controls and 4 patients with the c.648G>T mutation). The results demonstrated clear differentiation between the wild-type and mutant alleles based on quantification cycle (Cq) values.



| Sample Group            | Allele             | Mean Cq Value (±<br>SD) | Interpretation         |
|-------------------------|--------------------|-------------------------|------------------------|
| Healthy Controls (n=50) | Wild-type (c.648G) | 9.63 ± 1.03             | Positive for wild-type |
| Mutant (c.648T)         | 14.89 ± 0.28       | Negative for mutant     |                        |
| GSD-Ia Patients (n=4)   | Wild-type (c.648G) | >14                     | Negative for wild-type |
| Mutant (c.648T)         | <11                | Positive for mutant     |                        |

These results indicate a high degree of accuracy for the mCOP-PCR method using DBS samples in identifying the target mutation.

# Experimental Protocols Dried Blood Spot (DBS) Sample Collection and DNA Extraction

- Sample Collection: A single drop of blood from a heel or finger prick is applied to a specialized filter paper card.
- Drying: The card is allowed to air dry at ambient temperature for a minimum of three hours in a horizontal position, away from direct sunlight.
- Storage and Transport: Once dried, the DBS cards can be stored at room temperature in a low-humidity environment and shipped to the laboratory for analysis.
- DNA Extraction: A small punch (e.g., 3mm diameter) is taken from the dried blood spot. DNA
  is then eluted from the filter paper using a suitable extraction buffer and protocol.

# Modified Competitive Oligonucleotide Priming PCR (mCOP-PCR) for c.648G>T Mutation Detection

This protocol is based on the work of Kondo et al. (2021).



- First-Round PCR: A segment of the G6PC gene containing the mutation site is amplified from the extracted DBS DNA.
- Second-Round (Allele-Specific) PCR: The product from the first round is used as a template for a second PCR. This step utilizes allele-specific primers designed to preferentially amplify either the wild-type (c.648G) or the mutant (c.648T) sequence.
- Real-Time PCR Analysis: The amplification in the second round is monitored in real-time to determine the Cq value for each allele-specific reaction.
- Melting Curve Analysis: Following amplification, a melting curve analysis is performed to confirm the specificity of the PCR products.
- Interpretation: A significantly lower Cq value for one allele-specific reaction compared to the other indicates the presence of that allele.

# **Enzymatic Analysis: The Current Limitation of DBS** for GSD-I

A definitive diagnosis of GSD-I often involves measuring the activity of the G6Pase enzyme. Currently, this analysis is performed on fresh or frozen liver tissue obtained through a biopsy.[1] There are no validated methods for measuring G6Pase enzyme activity from dried blood spots. This is because the G6Pase enzyme is primarily located in the endoplasmic reticulum of liver and kidney cells and is not present at detectable levels in blood cells.

## **Visualizing the Diagnostic Workflow**

The following diagrams illustrate the workflows for GSD-I diagnosis using traditional methods versus the DBS-based approach for genetic screening.





Click to download full resolution via product page

Caption: Traditional GSD-I diagnostic workflow.





Click to download full resolution via product page

Caption: DBS-based GSD-I genetic screening workflow.

### Conclusion



The use of dried blood spots for the genetic diagnosis of GSD-I represents a significant step forward in making diagnostics more accessible and less invasive. While it does not replace the need for enzymatic assays from liver biopsies for a definitive diagnosis in all cases, DBS-based genetic screening is a powerful tool for newborn screening programs and for identifying individuals with known familial mutations. The high accuracy of methods like mCOP-PCR from DBS samples provides a reliable and efficient alternative to traditional venipuncture for genetic analysis. As molecular technologies continue to advance, the role of DBS in the diagnosis and monitoring of GSD-I and other inherited metabolic disorders is expected to expand further.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. m.youtube.com [m.youtube.com]
- 2. Glucose 6 phosphate dehydrogenase deficiency quantitative test in dried blood spot- a potential marker for adult unknown G6PD deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- To cite this document: BenchChem. [Revolutionizing GSD-I Diagnosis: A Comparative Guide to Dried Blood Spot Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192801#validating-the-use-of-dried-blood-spots-for-gsd-1-diagnosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com